molecular formula C20H21N5O5S B12130627 2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide

Cat. No.: B12130627
M. Wt: 443.5 g/mol
InChI Key: QXZRZUSKDIPNLD-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 4-position with an amino group and at the 5-position with a 3,4-dimethoxyphenyl moiety. A sulfanyl (-S-) linker connects the triazole ring to an acetamide group, which is further substituted with a 2,3-dihydrobenzo[1,4]dioxin-6-yl group. The dihydrobenzodioxin moiety on the acetamide may contribute to improved metabolic stability and bioavailability due to its fused oxygenated aromatic system, which is often associated with reduced oxidative degradation .

Properties

Molecular Formula

C20H21N5O5S

Molecular Weight

443.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C20H21N5O5S/c1-27-14-5-3-12(9-16(14)28-2)19-23-24-20(25(19)21)31-11-18(26)22-13-4-6-15-17(10-13)30-8-7-29-15/h3-6,9-10H,7-8,11,21H2,1-2H3,(H,22,26)

InChI Key

QXZRZUSKDIPNLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4)OC

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Triazole formationCuSO₄, sodium ascorbate, DMSO, 66°C, 72 h76
Phenyl introductionPd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80°C70
Sulfanyl incorporationDBU, CH₃CN, rt, 8 h85
Dioxin amidationDMAP, DBU, CH₃CN, rt, 8 h78
Final couplingK₂CO₃, DMF, 50°C, 12 h72

Analytical Characterization

Structural validation employs NMR, IR, and mass spectrometry. The target compound exhibits characteristic ¹H NMR signals at δ 3.83 (s, 3H, OCH₃), 6.45 (br s, 2H, NH₂), and 7.11 (s, 1H, aromatic), with ESI-MS confirming the molecular ion peak at m/z 443.5 [M+H]⁺. Purity ≥95% is verified by HPLC using a C18 column (MeCN/H₂O, 70:30).

Challenges and Optimization

Key challenges include regioselectivity in triazole formation and steric hindrance during dioxin amidation. Optimizing Cu(I) catalyst loading (0.2–0.5 equiv.) improves cycloaddition yields, while microwave-assisted synthesis reduces reaction times for phenyl coupling from 24 h to 2 h .

Chemical Reactions Analysis

Types of Reactions

2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings or the triazole ring.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its structural components can be modified to create more complex molecules.
  • Study of Reaction Mechanisms : Researchers utilize this compound to investigate various reaction mechanisms due to its ability to undergo oxidation and substitution reactions .

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe in various biological pathways. The triazole ring can interact with biological targets, providing insights into enzyme activity and protein interactions.
  • Enzyme Inhibition : Studies have shown that derivatives of this compound may act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively .

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic applications. Its ability to target specific enzymes or receptors makes it a candidate for drug development aimed at treating various diseases.
  • Antimicrobial Activity : Some studies suggest that triazole derivatives exhibit antimicrobial properties, which could lead to the development of new antibiotics.

Industry

  • Catalysts in Industrial Processes : The compound's chemical properties allow it to be used as a catalyst in various industrial reactions, potentially improving the efficiency of chemical manufacturing processes.
  • Development of New Materials : Its unique structure may also be leveraged in the creation of new materials with specific properties for use in pharmaceuticals or materials science .

Case Studies

Study TitleFocusFindings
Synthesis and Evaluation of Triazole DerivativesInvestigated the synthesis of various triazole compoundsFound that certain derivatives exhibit significant inhibitory activity against α-glucosidase, indicating potential for diabetes treatment .
Mechanistic Studies on Triazole InteractionsExamined how triazole compounds interact with biological targetsIdentified key interactions that enhance binding affinity to specific enzymes, paving the way for targeted drug design .

Mechanism of Action

The mechanism of action of 2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The benzo-dioxin moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-triazole-acetamide scaffold but differ in substituents on the triazole ring and the acetamide group. These variations significantly affect physicochemical properties, binding affinity, and biological activity. Below is a comparative analysis supported by available data:

Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives

Compound Name Triazole Substituents Acetamide Substituent Key Findings/Activity Reference
Target Compound: 2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide 4-Amino, 5-(3,4-dimethoxyphenyl) 2,3-Dihydrobenzo[1,4]dioxin-6-yl Hypothesized enhanced solubility and metabolic stability due to methoxy and dioxin groups. No direct activity reported.
2-{[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4-Amino, 5-(3-chlorophenyl) 2,6-Dimethylphenyl Chlorine substituent increases lipophilicity; potential for higher membrane permeability but may elevate toxicity.
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(2-pyridinyl) 2,3-Dihydrobenzo[1,4]dioxin-6-yl Pyridine moiety introduces hydrogen-bonding capability; ethyl group may reduce steric hindrance.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-Amino, 5-(furan-2-yl) Variable substituents Demonstrated anti-exudative activity comparable to diclofenac sodium (10 mg/kg vs. 8 mg/kg).
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide 4-(4-Chlorophenyl), 5-(p-tolylaminomethyl) Acetamide (unsubstituted) Aminomethyl group may improve solubility; chlorophenyl enhances hydrophobic interactions.

Key Observations

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy in the target compound) are associated with improved solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., chlorine in ).

Anti-Exudative Activity :

  • Furan-substituted triazole-acetamides (e.g., ) exhibit significant anti-exudative effects, suggesting that heteroaromatic substituents on the triazole ring could enhance this activity. The target compound’s 3,4-dimethoxyphenyl group may offer similar or superior effects due to its larger aromatic surface area.

Hydrogen-Bonding Potential: Pyridine () and amino groups (target compound) facilitate hydrogen bonding, critical for target engagement in enzyme inhibition. The sulfanyl linker further supports disulfide bond formation or metal coordination.

Synthetic Feasibility :

  • The synthesis of these compounds typically involves nucleophilic substitution (e.g., reaction of triazole-thiols with bromoacetamides in acetone/K₂CO₃, as in ), with yields influenced by steric hindrance from substituents.

Biological Activity

The compound 2-[4-Amino-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N6O4SC_{20}H_{22}N_6O_4S, and it features a complex structure that includes a triazole ring, a benzo[dioxin] moiety, and a sulfanyl group. These structural components are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown promising results in various in vitro assays targeting different cancer cell lines. The mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Enzymes : Triazole derivatives often inhibit key enzymes involved in cancer cell proliferation. For example, they can target thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and epigenetic regulation, respectively .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through various pathways. For instance, it may activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death .

Other Biological Activities

Beyond anticancer properties, triazole derivatives have been investigated for other pharmacological activities:

  • Antimicrobial Activity : Some studies suggest that triazole compounds exhibit antimicrobial properties against various pathogens. This is particularly relevant in the context of rising antibiotic resistance .
  • Anti-inflammatory Effects : Triazole derivatives have also been noted for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Study 1: Anticancer Efficacy

A study published in 2023 evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-75.2Doxorubicin4.8
A5496.1Doxorubicin5.0

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of this compound revealed that it interacts with multiple cellular targets. Molecular docking studies suggested that the compound binds effectively to the active sites of HDACs and thymidylate synthase, inhibiting their activity and leading to decreased proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring and substituents on the phenyl groups significantly affect biological activity. For instance:

  • The presence of methoxy groups enhances lipophilicity and cellular uptake.
  • Sulfanyl groups are critical for interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic substitution reactions between triazole-thione precursors and chloroacetamide derivatives. A typical method involves refluxing 4-amino-5-(3,4-dimethoxy-phenyl)-4H-1,2,4-triazole-3-thione with N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-chloroacetamide in ethanol/water under basic conditions (e.g., KOH) . To optimize yield, monitor reaction progress using TLC or HPLC, and adjust stoichiometry (1:1 molar ratio of thione to chloroacetamide). Recrystallization from ethanol improves purity.

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Verify substituent positions (e.g., dimethoxy-phenyl protons at δ 3.8–4.0 ppm, triazole protons at δ 8.0–8.5 ppm) .
  • FT-IR : Confirm sulfanyl (C-S) stretch at ~650 cm⁻¹ and acetamide C=O at ~1650 cm⁻¹ .
  • Mass spectrometry (HRMS) : Ensure molecular ion matches the theoretical mass (e.g., m/z 489.55 for C25H23N5O4S) .

Q. What safety precautions are critical during handling?

While specific toxicity data may be limited, assume hazards based on structural analogs:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store at 2–8°C in airtight glass containers to prevent hydrolysis .
  • Work under fume hoods due to potential dust inhalation risks .

Advanced Research Questions

Q. How can computational tools aid in predicting this compound’s reactivity or biological targets?

Apply density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can predict interactions with enzymes like COX-2 or kinases, leveraging triazole and acetamide motifs as pharmacophores . Pair with molecular dynamics simulations to assess binding stability under physiological conditions .

Q. What experimental strategies resolve contradictions in bioactivity data (e.g., inconsistent IC50 values)?

  • Dose-response standardization : Use a fixed protocol (e.g., 24-hour incubation in serum-free media) to minimize variability .
  • Control for solvent effects : Compare DMSO vs. aqueous solubility impacts on activity .
  • Orthogonal assays : Validate anti-inflammatory results (e.g., COX inhibition) with in vivo exudate models, referencing diclofenac as a positive control .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Triazole modifications : Replace the 3,4-dimethoxy-phenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for kinase inhibition .
  • Sulfanyl substitution : Test seleno- or oxo-analogs to modulate redox activity .
  • Acetamide linker optimization : Introduce methyl or cyclopropyl spacers to improve membrane permeability .

Q. What advanced techniques optimize synthetic scalability without compromising purity?

  • Flow chemistry : Implement continuous flow reactors to control exothermic reactions and reduce byproducts .
  • DoE (Design of Experiments) : Use factorial designs to screen variables (temperature, solvent ratio) for maximal yield .
  • In-line analytics : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How do environmental factors (pH, temperature) affect stability during long-term storage?

Conduct accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks; analyze degradation via HPLC .
  • Thermal stability : Use DSC/TGA to identify decomposition thresholds (>150°C typical for triazoles) .

Methodological Notes

  • Data contradiction : Cross-reference experimental results with theoretical predictions (e.g., DFT-calculated bond angles vs. XRD data) to identify systematic errors .
  • Software tools : COMSOL Multiphysics or Gaussian 16 for reaction modeling; MestReNova for spectral analysis .

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